![molecular formula C8H7N3O B1582590 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 35220-26-9](/img/structure/B1582590.png)
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 35220-26-9 . It has a molecular weight of 161.16 and its IUPAC name is this compound . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 158-160°C . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis Methods
- Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : Research has demonstrated aqueous syntheses of methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline. In the presence of acetonitrile, silver-catalyzed intramolecular aminooxygenation yields imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan et al., 2013).
- Mechanochemical Ball-Milling Conditions : A one-pot, three-component condensation reaction under solvent-free conditions has been employed for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives (A. Maleki et al., 2014).
Catalysis Research
- Cellulose@Fe2O3 Nanoparticle Composites : These composites have been used as a magnetically recoverable heterogeneous catalyst for synthesizing 3-aminoimidazo[1,2-a]pyridines through condensation reactions (A. Shaabani et al., 2015).
- Silica-Supported Perchloric Acid : Demonstrated as a novel heterogeneous catalyst for efficient synthesis of 3-aminoimidazo[1,2-a] pyridine derivatives (A. Habibi et al., 2012).
Novel Synthesis Approaches
Fluorescence and Photophysical Studies
- Fluorescent Molecular Rotor Studies : A library of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized, showing potential in viscosity sensing applications (S. D. Jadhav & N. Sekar, 2017).
Pharmaceutical and Biological Research
- Antibacterial Activity : Pyrazolopyridine derivatives, including some synthesized from 5-aminoimidazo[1,2-a]pyridine-3-carbaldehydes, have been evaluated for antibacterial activity against various bacterial strains (N. Panda et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of this compound with its targets.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.
Action Environment
It’s known that the compound should be stored in a refrigerator , suggesting that temperature could potentially influence its stability.
properties
IUPAC Name |
5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBOJCLFBZXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303834 | |
Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35220-26-9 | |
Record name | 5-Aminoimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35220-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 162500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035220269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35220-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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